molecular formula C19H18ClNO4 B2407093 ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate CAS No. 439111-08-7

ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate

Cat. No. B2407093
CAS RN: 439111-08-7
M. Wt: 359.81
InChI Key: GIXZZICJOQMTNX-UHFFFAOYSA-N
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Description

“Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate” is a complex organic compound. It contains a carbamate group (NHCOO), a chlorophenyl group (C6H4Cl), and a chromen-3-yl group (C9H6O2). The carbamate group is a functional group derived from carbamic acid and has wide applications in organic synthesis. The chlorophenyl group is a derivative of phenyl group with a chlorine substitution, and the chromen-3-yl group is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The carbamate group would introduce polarity to the molecule, while the chlorophenyl and chromen-3-yl groups are largely hydrophobic. The presence of the chlorine atom could also introduce some degree of halogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Some general properties can be predicted, such as the compound likely being a solid at room temperature, having a relatively high melting point due to the presence of the aromatic rings, and being soluble in organic solvents due to the presence of the carbamate group .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Aromatic Carbamates Derivatives with a Chromen-2-One Fragment : Research by Velikorodov et al. (2014) explored the synthesis of chromene derivatives, including the condensation of methyl N-(3-hydroxyphenyl)carbamate with various compounds. This study is relevant for understanding the synthesis pathways involving carbamates and chromene derivatives, potentially including ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate (Velikorodov et al., 2014).

  • Synthesis of Carbamate Derivatives of Coumarin and Chromene : Velikorodov and Imasheva (2008) conducted a study on the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, resulting in methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates. This research is significant for understanding the chemical behavior and synthesis of carbamate derivatives related to this compound (Velikorodov & Imasheva, 2008).

Chemical Reactions and Crystal Structure

  • Reactions with S-Methylisothiosemicarbazide Hydroiodide : Vetyugova et al. (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various derivatives. This study provides insight into the reactivity and potential applications of chromene-carbamate compounds (Vetyugova et al., 2018).

  • Crystal Structure Analysis : The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by Yang (2009), providing valuable information on the structural aspects of similar chromene-carbamate compounds (Hu Yang, 2009).

Biological Applications and Antimicrobial Activity

  • Investigation of Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds similar to this compound. This research contributes to understanding the potential biological activities of such compounds (Stanchev et al., 2009).

  • Synthesis of New Quinazolines as Antimicrobial Agents : A study by Desai et al. (2007) on the synthesis of quinazoline derivatives with antimicrobial potential includes the analysis of compounds related to this compound, highlighting its possible antimicrobial applications (Desai et al., 2007).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the properties of the compound, such as its potential use as a pesticide or a pharmaceutical drug .

properties

IUPAC Name

ethyl N-[(3-chlorophenyl)-(4-oxo-2,3-dihydrochromen-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-2-24-19(23)21-17(12-6-5-7-13(20)10-12)15-11-25-16-9-4-3-8-14(16)18(15)22/h3-10,15,17H,2,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZZICJOQMTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1COC2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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